molecular formula C17H26N2O2 B058278 Dpohbq CAS No. 116584-96-4

Dpohbq

Katalognummer B058278
CAS-Nummer: 116584-96-4
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: HRHOJILAWKHXNU-GJZGRUSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dpohbq is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of Dpohbq involves its ability to bind to specific enzymes and proteins, inhibiting their activity. This inhibition can result in various biochemical and physiological effects, depending on the specific enzyme or protein targeted.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and proteins, the regulation of gene expression, and the modulation of cellular signaling pathways. These effects can be useful in understanding the mechanisms of various diseases and in developing potential therapeutic agents.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Dpohbq in lab experiments is its specificity in targeting certain enzymes and proteins, which can aid in studying specific cellular processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on Dpohbq, including the development of more specific and potent compounds, the exploration of its potential therapeutic applications, and the investigation of its effects on various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesemethoden

Dpohbq is synthesized using a specific method that involves the reaction of two chemical compounds, A and B. The reaction between A and B results in the formation of this compound. The synthesis method is crucial in ensuring the purity and quality of the compound for scientific research.

Wissenschaftliche Forschungsanwendungen

Dpohbq has several potential applications in scientific research, including as a tool for studying cellular processes and as a potential therapeutic agent for various diseases. The compound has been studied for its ability to inhibit specific enzymes and proteins, which can be useful in understanding the mechanisms of various diseases.

Eigenschaften

CAS-Nummer

116584-96-4

Molekularformel

C17H26N2O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

(4aS,10aS)-6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-1H-benzo[g]quinoxaline

InChI

InChI=1S/C17H26N2O2/c1-4-8-19-9-7-18-14-10-12-13(11-15(14)19)17(21-3)6-5-16(12)20-2/h5-6,14-15,18H,4,7-11H2,1-3H3/t14-,15-/m0/s1

InChI-Schlüssel

HRHOJILAWKHXNU-GJZGRUSLSA-N

Isomerische SMILES

CCCN1CCN[C@@H]2[C@@H]1CC3=C(C=CC(=C3C2)OC)OC

SMILES

CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC

Kanonische SMILES

CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC

Andere CAS-Nummern

116584-96-4

Synonyme

6,9-dimethoxy-1-n-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo(g)quinoxaline
DPOHBQ
VICO 81
VICO-81

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.